3-Methoxyphenol-d3
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Overview
Description
3-Methoxyphenol-d3, also known as 3-hydroxyanisole-d3, is a deuterated form of 3-Methoxyphenol. This compound is a phenolic compound containing a methoxy functional group. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxyphenol-d3 can be synthesized through the methylation of catechol followed by selective mono-demethylation. The process involves the use of potash and dimethyl sulfate as catalysts . Another method involves the use of deuterated reagents to introduce the deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high purity and yield. The process often includes multiple steps of purification and verification to meet the stringent requirements for scientific research .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenol-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It undergoes nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
3-Methoxyphenol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in the development of pharmaceuticals, particularly in the study of drug metabolism.
Industry: It is used in the production of antioxidants, ultraviolet absorbers, and flame retardants .
Mechanism of Action
The mechanism of action of 3-Methoxyphenol-d3 involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals, thereby preventing oxidative stress. The deuterium atoms in the molecule can influence its pharmacokinetics and metabolic profile, making it a valuable tool in drug development .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
Uniqueness
3-Methoxyphenol-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and in understanding the metabolic pathways of drugs. The presence of deuterium can also affect the compound’s reactivity and stability, providing insights that are not possible with non-deuterated analogs .
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
127.16 g/mol |
IUPAC Name |
3-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3/i1D3 |
InChI Key |
ASHGTJPOSUFTGB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)O |
Canonical SMILES |
COC1=CC=CC(=C1)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.